molecular formula C17H15ClFN3O2 B2730879 1-(4-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894029-39-1

1-(4-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No. B2730879
CAS RN: 894029-39-1
M. Wt: 347.77
InChI Key: UHXUVPURSJBALC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to modulate certain biological processes, making it a valuable tool for researchers in various fields.

Scientific Research Applications

  • Electronic and Optical Properties : A study focused on the electronic, optical, and nonlinear optical properties of a related chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one. This research revealed significant electronic and optical characteristics suitable for nonlinear optics, confirming its potential application in optoelectronic device fabrications (Shkir et al., 2018).

  • Nonlinear Optical Single Crystal : Another study synthesized and characterized 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, a novel organic nonlinear optical material. This material displayed high second harmonic generation efficiency and thermal stability, suggesting its application in nonlinear optical (NLO) device applications (Menezes et al., 2014).

  • Central Nervous System Agents : A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas were synthesized and screened for pharmacological activity. Some of these compounds showed anxiolytic activity and muscle-relaxant properties, indicating their potential application as central nervous system agents (Rasmussen et al., 1978).

  • Pesticide Structure Analysis : Research on the crystal structure of flufenoxuron, a benzoylurea pesticide, provided insights into the arrangement of molecules and their interactions. This study helps in understanding the molecular basis of the pesticide's activity (Jeon et al., 2014).

  • Allosteric Antagonist Effects on Neuronal Excitability : A study on 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1), an allosteric antagonist of the CB1 receptor, explored its effects on neuronal excitability in the mammalian central nervous system. This research contributes to understanding the therapeutic potential of allosteric antagonism in CNS diseases (Wang et al., 2011).

  • Molecular Structure and Spectroscopic Analysis : A detailed analysis of the molecular structure, vibrational spectra, and electronic properties of a related compound, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, was conducted using quantum chemistry calculations. This study is significant for understanding the material's properties and potential applications (Rahmani et al., 2018).

  • Electro-Fenton Degradation of Antimicrobials : Research on the degradation of antimicrobials like triclosan and triclocarban, which contain a similar urea structure, was conducted using electro-Fenton systems. This study offers insights into advanced oxidation processes for environmental applications (Sirés et al., 2007).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O2/c18-11-4-6-13(7-5-11)20-17(24)21-14-9-16(23)22(10-14)15-3-1-2-12(19)8-15/h1-8,14H,9-10H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXUVPURSJBALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

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